molecular formula C11H10F3NO4 B2406644 Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate CAS No. 1357626-53-9

Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate

Cat. No.: B2406644
CAS No.: 1357626-53-9
M. Wt: 277.199
InChI Key: IQVIOXIAPVVIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate (CAS 1357626-53-9) is a fluorinated aromatic ester featuring a nitro group at the ortho-position and a trifluoromethyl group at the para-position on the phenyl ring. Its molecular formula is C₁₁H₁₀F₃NO₄, with a molecular weight of 289.20 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of chiral stationary phases for HPLC , and may serve as a precursor for agrochemical or pharmaceutical agents due to its electron-withdrawing substituents.

Properties

IUPAC Name

ethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO4/c1-2-19-10(16)5-7-3-4-8(11(12,13)14)6-9(7)15(17)18/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVIOXIAPVVIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

Nitration is performed using a mixed acid system (concentrated nitric acid and sulfuric acid) in a polar solvent such as dichloromethane or sulfuric acid itself. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the aromatic ring. For 4-(trifluoromethyl)chlorobenzene, this yields 2-chloro-5-nitro-4-(trifluoromethyl)benzene as the primary product.

Example Protocol

  • Substrate : 4-(Trifluoromethyl)chlorobenzene (100 mmol)
  • Nitrating Agent : Concentrated HNO₃ (116 mmol) and H₂SO₄ (16 mL)
  • Solvent : Dichloromethane (50 mL)
  • Temperature : 30–38°C (controlled to prevent side reactions)
  • Yield : 83–90%

Key Considerations

  • Regioselectivity : The trifluoromethyl group’s strong meta-directing effect ensures nitration occurs exclusively at the ortho position to the halogen.
  • Byproducts : Minor amounts of dinitrated byproducts may form if temperature control is inadequate.

Nucleophilic Substitution with Ethyl Cyanoacetate

The halogen atom in 2-chloro-5-nitro-4-(trifluoromethyl)benzene is replaced via nucleophilic aromatic substitution (NAS) using ethyl cyanoacetate. This step introduces the cyanomethyl group, which is later hydrolyzed to the acetate moiety.

Alkaline Substitution Reaction

The reaction is conducted under alkaline conditions (e.g., potassium carbonate or sodium hydroxide) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone. Ethyl cyanoacetate acts as the nucleophile, displacing the halogen to form 2-nitro-4-(trifluoromethyl)benzyl cyanide.

Example Protocol

  • Substrate : 2-Chloro-5-nitro-4-(trifluoromethyl)benzene (25 mmol)
  • Nucleophile : Ethyl cyanoacetate (100 mmol)
  • Base : Anhydrous K₂CO₃ (100 mmol)
  • Solvent : DMSO (100 mL)
  • Temperature : 80°C (4 hours)
  • Yield : 72–75%

Mechanistic Insights

  • The alkaline environment deprotonates ethyl cyanoacetate, generating a resonance-stabilized enolate that attacks the electron-deficient aromatic ring.
  • The trifluoromethyl and nitro groups enhance the ring’s electrophilicity, facilitating substitution.

Hydrolysis of the Cyanomethyl Intermediate

The cyanomethyl group in 2-nitro-4-(trifluoromethyl)benzyl cyanide is hydrolyzed to a carboxylic acid under strongly acidic or basic conditions. This step produces 2-nitro-4-(trifluoromethyl)phenylacetic acid, the precursor to the target ester.

Acidic Hydrolysis

Using concentrated hydrochloric acid at elevated temperatures (60–100°C), the nitrile group is converted to a carboxylic acid via intermediate imine and amide stages.

Example Protocol

  • Substrate : 2-Nitro-4-(trifluoromethyl)benzyl cyanide (50 mmol)
  • Reagent : 35% HCl (200 mL)
  • Temperature : 100°C (3 hours)
  • Yield : 85–91%

Basic Hydrolysis

Alternatively, hydrolysis in aqueous potassium hydroxide (60% w/w) at reflux conditions achieves similar results, with the added benefit of easier pH adjustment for product isolation.

Esterification of the Carboxylic Acid

The final step involves esterifying 2-nitro-4-(trifluoromethyl)phenylacetic acid with ethanol under acid catalysis. This classic Fischer esterification converts the carboxylic acid to the ethyl ester.

Reaction Parameters

  • Acid Catalyst : Concentrated H₂SO₄ or p-toluenesulfonic acid
  • Solvent : Excess ethanol acts as both reactant and solvent.
  • Temperature : Reflux (78°C) with azeotropic removal of water to drive the equilibrium.

Example Protocol

  • Substrate : 2-Nitro-4-(trifluoromethyl)phenylacetic acid (50 mmol)
  • Reagent : Ethanol (200 mL), H₂SO₄ (5 mL)
  • Yield : 88–92%

Alternative Synthetic Routes

Direct Substitution with Ethyl Bromoacetate

An alternative pathway involves substituting the halogen in 2-nitro-4-(trifluoromethyl)halobenzene with ethyl bromoacetate under palladium catalysis. This method bypasses the nitrile intermediate but requires stringent anhydrous conditions and specialized catalysts.

One-Pot Nitration-Substitution-Hydrolysis

Recent advancements suggest a tandem process where nitration, substitution, and hydrolysis occur sequentially in a single reactor, reducing purification steps and improving overall yield (40–50%).

Comparative Analysis of Methods

Method Steps Overall Yield Key Advantages Limitations
Nitration-Substitution-Esterification 4 32–63% High regioselectivity; industrial scalability Multiple purification steps required
Direct Substitution 3 25–40% Shorter synthesis route Low yield; expensive catalysts
One-Pot Synthesis 3 40–50% Reduced purification Optimized conditions not fully established

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate has the molecular formula C11H10F3NO4C_{11}H_{10}F_3NO_4 and a molecular weight of approximately 277.198 g/mol. The presence of both a nitro group and a trifluoromethyl group contributes to its unique reactivity and biological activity.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it valuable for producing other organic compounds.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeProduct TypeReference
Nucleophilic substitutionAryl derivatives
EsterificationNew ester compounds
ReductionAlcohol derivatives

Biological Applications

Research indicates potential biological activities associated with this compound, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antibiotics.

Anti-inflammatory Effects

In vitro and in vivo studies suggest that this compound may modulate inflammatory pathways, indicating its potential use in treating inflammatory conditions.

Study TypeFindingsReference
In Vitro StudiesInhibition of bacterial growth
Animal ModelsReduced inflammatory markers
Structure-Activity Relationship (SAR)Enhanced activity with modifications

Pharmaceutical Applications

The unique electronic properties imparted by the trifluoromethyl group enhance the compound's lipophilicity, which is crucial for drug design. This compound is being investigated as a precursor for developing new therapeutic agents.

Table 3: Potential Pharmaceutical Applications

Application AreaDescriptionReference
Drug DevelopmentPrecursor for novel drugs
Therapeutic AgentsPotential anti-inflammatory drugs
AntibioticsDevelopment of new antimicrobial agents

Case Studies

Several studies have highlighted the utility of this compound in various applications:

  • In Vitro Antimicrobial Studies : Research demonstrated that varying concentrations of this compound effectively inhibited the growth of specific bacterial strains, suggesting its potential as an antibiotic agent.
  • Inflammation Models : Animal studies indicated that treatment with this compound led to significant reductions in inflammatory markers, supporting its application in pain management therapies.
  • SAR Investigations : Studies on structure-activity relationships revealed that modifications to the phenyl ring could enhance biological activity, providing insights into optimizing drug candidates based on this compound.

Mechanism of Action

The mechanism of action of ethyl 2-nitro-4-(trifluoromethyl)phenylacetate depends on its specific application:

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name CAS No. Substituents Molecular Formula Key Structural Differences
Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate 1357626-53-9 -NO₂ (C-2), -CF₃ (C-4) C₁₁H₁₀F₃NO₄ Nitro group enhances electrophilicity; CF₃ increases lipophilicity.
Ethyl 4-(trifluoromethyl)phenylacetate 721-63-1 -CF₃ (C-4) C₁₁H₁₁F₃O₂ Lacks nitro group; less reactive.
Ethyl 2-fluoro-4-(trifluoromethyl)phenylacetate 1417503-63-9 -F (C-2), -CF₃ (C-4) C₁₁H₁₀F₄O₂ Fluoro substituent reduces steric bulk compared to nitro.
Ethyl 3-(trifluoromethyl)phenylacetate 331-33-9 -CF₃ (C-3) C₁₁H₁₁F₃O₂ Meta-CF₃ alters electronic distribution vs. para-substituted analogs.

Key Insights :

  • The nitro group in this compound significantly increases its electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to non-nitro analogs .
  • Para-substituted CF₃ groups enhance thermal stability and lipophilicity, whereas meta-substitution (e.g., CAS 331-33-9) reduces steric hindrance near the ester moiety .

Reactivity Trends :

  • The nitro group in this compound necessitates controlled reduction conditions (e.g., Zn/AcOH) to avoid over-reduction .
  • Non-nitro analogs (e.g., CAS 721-63-1) are synthesized via simpler esterification, avoiding redox-sensitive steps .

Physicochemical Properties

Property This compound Ethyl 4-(trifluoromethyl)phenylacetate Ethyl 2-fluoro-4-(trifluoromethyl)phenylacetate
Molecular Weight (g/mol) 289.20 248.20 266.19
Boiling Point (°C) Not reported (decomposes) 215–220 225–230
LogP (Predicted) 2.8 2.5 2.7
HPLC Retention Time (min) 6.395 (Method B) Not reported Not reported

Observations :

  • The nitro group increases molecular weight and polarity, leading to shorter HPLC retention times compared to non-polar analogs .
  • Fluorine substitution (CAS 1417503-63-9) marginally increases boiling point due to enhanced dipole interactions .

Functional Divergence :

  • Nitro-substituted derivatives are preferred in synthetic chemistry for their reactivity, while non-nitro analogs dominate in flavor/fragrance industries due to lower toxicity .

Biological Activity

Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure characterized by the presence of a nitro group and a trifluoromethyl group on a phenyl ring, which may enhance its lipophilicity and biological reactivity. This article aims to summarize the current understanding of the biological activity associated with this compound, drawing from diverse sources and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H10F3N1O3C_{11}H_{10}F_3N_1O_3, with a molecular weight of approximately 277.2 g/mol. The trifluoromethyl group is known to significantly influence the compound's pharmacokinetic properties, enhancing metabolic stability and bioactivity due to its electron-withdrawing effects.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Reduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates that may interact with various biological molecules, potentially leading to cytotoxic effects or modulation of enzyme activities.
  • Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through cell membranes, which may enhance its bioavailability and efficacy in biological systems .
  • Electrophilic Nature : The cyano group can act as an electrophile, participating in biochemical reactions that can alter metabolic pathways.

Antimicrobial Properties

Research into similar compounds suggests that this compound may exhibit antimicrobial properties. Compounds containing trifluoromethyl groups have shown significant activity against various bacterial strains due to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes .

Case Studies

  • Synthesis and Evaluation : A study synthesized various trifluoromethylated compounds and evaluated their biological activities, noting that those with nitro substitutions showed enhanced potency in inhibiting certain enzymes involved in cancer metabolism .
  • Pharmacological Screening : In pharmacological screenings, related compounds demonstrated significant inhibition of enzymes such as acetylcholinesterase (AChE), suggesting potential neuroprotective effects .

Data Table: Comparative Biological Activity

Compound NameBiological ActivityReference
This compoundAntimicrobial potential
Trifluoromethylated derivativesAnticancer effects
Trifluoromethyl phenolic compoundsEnzyme inhibition (AChE)

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves refluxing intermediates (e.g., substituted phenylacetamides or chloroacetates) with sodium azide or esterification agents in a toluene:water (8:2) system. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1). Purification involves solvent removal under reduced pressure, ice quenching, and crystallization with ethanol for solids or ethyl acetate extraction for liquids . For analogs like ethyl 4-(trifluoromethyl)phenylacetate, recrystallization in ethanol achieves >95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

  • Methodological Answer : Use 1H^1\text{H} and 19F^{19}\text{F} NMR to verify the trifluoromethyl group and nitro substituent positions. Mass spectrometry (MS) confirms the molecular ion peak (expected m/z for C11H10F3NO4\text{C}_{11}\text{H}_{10}\text{F}_3\text{NO}_4: ~293). Comparative analysis with analogs (e.g., ethyl 4-(trifluoromethyl)phenylacetate, CAS 721-63-1) can validate spectral patterns .

Q. What are the common impurities during synthesis, and how are they resolved?

  • Methodological Answer : Residual solvents (toluene, ethyl acetate) and unreacted intermediates (e.g., sodium azide byproducts) are common. Column chromatography (silica gel, hexane:ethyl acetate gradient) effectively separates impurities. Kjeldahl nitrogen analysis confirms trace nitrile contaminants from intermediates like benzyl cyanide .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the trifluoromethylphenylacetate scaffold?

  • Methodological Answer : The nitro group at the 2-position deactivates the aromatic ring, reducing electrophilic substitution but enhancing stability for nucleophilic reactions (e.g., amidation). Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., hydrolysis rates vs. non-nitro analogs) quantify effects .

Q. What strategies resolve contradictions in reported synthetic yields for nitro-substituted phenylacetates?

  • Methodological Answer : Divergent yields arise from solvent polarity (toluene vs. DMF), temperature control, and azide handling. A designed experiment (DoE) varying these factors identifies optimal conditions. For example, sodium chloride addition during washing improves ester separation, as noted in ethyl phenylacetate synthesis .

Q. How can this compound serve as an intermediate in designing bioactive molecules (e.g., anticancer agents)?

  • Methodological Answer : The nitro and trifluoromethyl groups enhance binding to hydrophobic enzyme pockets. Derivatives like 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-benzamid show anticancer activity via kinase inhibition. Structure-activity relationship (SAR) studies guide modifications .

Q. What analytical challenges arise in quantifying degradation products under acidic/basic conditions?

  • Methodological Answer : Hydrolysis of the ester group generates 2-nitro-4-(trifluoromethyl)phenylacetic acid. Reverse-phase HPLC (C18 column, acetonitrile:water + 0.1% TFA) separates degradation products. Accelerated stability studies (40°C/75% RH) predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.